molecular formula C9H9NO3 B7859576 3-Methoxy--nitrostyrene

3-Methoxy--nitrostyrene

Cat. No. B7859576
M. Wt: 179.17 g/mol
InChI Key: IJBGIPFDIABTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy--nitrostyrene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy--nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy--nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Clinical Chemistry Applications : 3-Methoxy-4-nitrostyrene derivatives, such as 4-acetoxy-3-methoxy-ω-nitrostyrene and 4-propionyloxy-3-methoxy-ω-nitrostyrene, have been used as substrates for assaying arylesterase activity in human serum. This application is significant in clinical chemistry for understanding enzyme activities in human health and disease (Yuen et al., 1981).

  • Material Science : In material science, 3-Methoxy-4-nitrostyrene derivatives have shown promise. For instance, naphthalimide derivatives with donor–acceptor architecture, including 4-methoxystyrene substituted compounds, exhibit unique fluorescent properties. These properties have potential applications in cell imaging, benefiting materials science and biological research (Lin et al., 2011).

  • Pharmaceuticals and Drug Development : Some derivatives of β-nitrostyrene, such as trans-4-methoxy-β-nitrostyrene, have been studied for their cardiovascular effects, which can offer insights into the development of new drugs for conditions like hypertension (Alves-Santos et al., 2019). Additionally, β-nitrostyrene derivatives have been investigated for their potential as antibacterial agents, providing a novel avenue for addressing bacterial infections (Milhazes et al., 2006).

  • Organic Chemistry : In the realm of organic synthesis, 3-Methoxy-4-nitrostyrene derivatives are utilized in novel cycloaddition reactions, such as the domino (4+2)/(4+2)/(3+2) cycloaddition, which is crucial for creating complex molecular structures in a single step (van Berkom et al., 2003).

properties

IUPAC Name

1-methoxy-3-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBGIPFDIABTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy--nitrostyrene

Synthesis routes and methods

Procedure details

Using an analogous reaction procedure and workup as described in Example 1, step 1, 3-methoxy-benzaldehyde (16.0 g, 118.518 mmol) in ethanol (160 mL) was reacted with nitro methane (7.0 mL, 118.518 mmol) and 10N NaOH (4.7 g, 118.518 mmol). The resulting mixture was stirred at 0° C. for 4 hours to afford 10.5 g of the product (49% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy--nitrostyrene
Reactant of Route 2
Reactant of Route 2
3-Methoxy--nitrostyrene
Reactant of Route 3
3-Methoxy--nitrostyrene
Reactant of Route 4
3-Methoxy--nitrostyrene
Reactant of Route 5
3-Methoxy--nitrostyrene

Citations

For This Compound
12
Citations
AHM Kirby, EL Frick, MH Moore - Annals of Applied Biology, 1965 - Wiley Online Library
… 405), but an attempt to prepare 4-hydroxy-3-methoxy-~-nitrostyrene from vanillin by this method was unsuccessful; the latter, mp 166-7" C., was prepared by the method of Rao, …
Number of citations: 1 onlinelibrary.wiley.com
GJ Shaw - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
… with nitromethane in aqueous acetic acid afforded 4-benzyloxy-3-methoxy-~nitrostyrene(2). …
A Desmarchelier, J Marrot, X Moreau, C Greck - researchgate.net
… 2-nitrovinyl naphthalene (Table 1, entry 2), 4-fluoro-nitrostyrene (Table 1, entry 6), 3-chloro-nitrostyrene (Table 1, entry 7) and 3-methoxy-nitrostyrene (Table 1, entry 8) were synthetized …
Number of citations: 0 www.researchgate.net
GS Jayatilake - 1976 - search.proquest.com
Xerox University Microfilms Page 1 INFO RM ATIO N TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
GW Prenton - 1965 - search.proquest.com
The research was directed towards investigation and development of benzyne intermediates in alkaloid synthesis. The work can be conveniently divided into two main sections …
Number of citations: 0 search.proquest.com
E Gößnitzer, A Punkenhofer - Monatshefte für Chemie/Chemical Monthly, 2003 - Springer
… [8] and reduction of the generated 3-methoxy- -nitrostyrene (17b) with lithium aluminium hydride as shown in Scheme 3. Reaction of the amines 2a and 2b with 3-chloropropionyl …
Number of citations: 9 link.springer.com
E Reimann, F Grasberger - Monatshefte für Chemie/Chemical Monthly, 2005 - Springer
… To a suspension of 19.0g of LiAlH4 (0.5mol) in 500cm3 of dry Et2O 25.8g of 4-(benzyloxy)-3methoxy- -nitrostyrene (0.1 mol) (1) were added under stirring and refluxing by continuous …
Number of citations: 12 link.springer.com
CH Chen, TO Soine, KH Lee - Journal of Pharmaceutical Sciences, 1971 - Elsevier
(±)-Bisnorargemonine (I) was synthesized by two alternate but similar routes, differing only in the relative positions of the methoxy and benzyloxy groups on the aromatic rings of the 1-…
Number of citations: 15 www.sciencedirect.com
I Baxter, GA Swan - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Catalytic hydrogenation of the oxime, semicarbazone, and phenylhydrazone of 2-nitrophenylpyruvic acid yields indole-2-carboxylic acid and 1-hydroxylindole-2-carboxylic acid. Similar …
Number of citations: 12 pubs.rsc.org
DS Magrill - 1964 - search.proquest.com
Petaline, an alkaloid from Leontice leontopetalum, Linn, has been shown by synthetic and degradative experiments to be a 2, 2-dimethyl-8-hydroxy-7-methoxy-1-(p-methoxybenzyl)-1, 2…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.